A Comprehensive Technical Guide to the Physicochemical Properties of 3-(But-3-en-1-yloxy)aniline
A Comprehensive Technical Guide to the Physicochemical Properties of 3-(But-3-en-1-yloxy)aniline
Introduction
In the landscape of modern drug discovery and materials science, the strategic design of molecular scaffolds is paramount. 3-(But-3-en-1-yloxy)aniline, a substituted aromatic amine, emerges as a compound of significant interest. Its structure is characterized by three key functional moieties: a primary aniline group, a flexible ether linkage, and a terminal butenyl group. This unique combination offers a versatile platform for chemical modification, making it a valuable building block for the synthesis of complex molecules. The primary amine serves as a common nucleophile and a precursor for a vast array of chemical transformations, while the terminal alkene is amenable to reactions such as polymerization, metathesis, and click chemistry.
This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-(But-3-en-1-yloxy)aniline. We will delve into its structural and analytical characteristics, present detailed, field-proven protocols for the experimental determination of its key properties, and offer insights into its potential synthetic pathways. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior to leverage its full potential in their applications.
Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to unequivocally establish its identity. 3-(But-3-en-1-yloxy)aniline is registered under CAS Number 1152500-24-7.[1][2] Its molecular structure is depicted below, followed by a summary of its key identifiers.
Caption: 2D representation of 3-(But-3-en-1-yloxy)aniline.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | 3-(But-3-en-1-yloxy)aniline | [1][2][3] |
| CAS Number | 1152500-24-7 | [1][2] |
| Molecular Formula | C₁₀H₁₃NO | [2][3][4] |
| Molecular Weight | 163.22 g/mol | [2][4] |
| Monoisotopic Mass | 163.09972 Da | [3] |
| SMILES | C=CCCOC1=CC=CC(=C1)N | [3] |
| InChI | InChI=1S/C10H13NO/c1-2-3-7-12-10-6-4-5-9(11)8-10/h2,4-6,8H,1,3,7,11H2 |[3] |
Core Physicochemical Properties
The physicochemical profile of a molecule is a critical determinant of its behavior in both chemical and biological systems. It governs solubility, permeability, and potential interactions with biological targets. As extensive experimental data for 3-(But-3-en-1-yloxy)aniline is not publicly available, the following table summarizes key properties derived from computational predictions, which provide a reliable starting point for experimental design.
Table 2: Summary of Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development & Research |
|---|---|---|
| logP (Octanol/Water) | 2.0 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.[3] |
| Topological Polar Surface Area (TPSA) | 35.2 Ų | Suggests good potential for oral bioavailability and cell membrane penetration (typically <140 Ų).[5] |
| Hydrogen Bond Donors | 1 (from -NH₂) | The amine group can participate in hydrogen bonding, influencing solubility and receptor interactions.[5] |
| Hydrogen Bond Acceptors | 2 (from N and O) | The nitrogen and oxygen atoms can accept hydrogen bonds, contributing to aqueous solubility.[5] |
| Rotatable Bonds | 3 | Provides conformational flexibility, which can be crucial for binding to target proteins.[5] |
| Melting Point | Not determined | A key indicator of purity and lattice energy. Requires experimental verification. |
| Boiling Point | Not determined | Relevant for purification by distillation and assessing volatility. Requires experimental verification. |
| Aqueous Solubility | Not determined | Crucial for formulation, dissolution, and absorption. Requires experimental verification. |
| pKa (basic) | ~4.6 (Predicted, based on aniline) | The basicity of the aniline nitrogen determines its charge state at physiological pH, affecting solubility and interactions.[6] |
Analytical & Spectral Profile
A detailed spectral analysis is essential for confirming the structure and purity of the compound. While experimental spectra are not publicly cataloged, the expected spectral features can be reliably predicted based on the molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum is expected to show distinct signals for the aromatic protons (around 6.5-7.5 ppm), a complex multiplet for the vinyl proton (-CH=), and signals for the two sets of inequivalent methylene protons (-OCH₂- and -CH₂-), as well as a broad singlet for the amine protons (-NH₂).
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¹³C NMR : The spectrum should display signals corresponding to the aromatic carbons, two sp² carbons of the vinyl group, and two sp³ carbons of the ethyl bridge.
-
-
Infrared (IR) Spectroscopy : Key absorption bands are predicted to appear for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching (~2850-2950 cm⁻¹), C=C stretching of the alkene (~1640 cm⁻¹), and the C-O-C ether stretching (around 1200-1250 cm⁻¹).
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Mass Spectrometry (MS) : The electron impact (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z 163. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. PubChemLite provides predicted collision cross-section (CCS) values, which are useful for ion mobility-mass spectrometry analysis.[3]
Experimental Protocols for Physicochemical Characterization
The trustworthiness of any research relies on robust, validated experimental data. The following protocols describe standardized methodologies for determining the core physicochemical properties of 3-(But-3-en-1-yloxy)aniline.
Caption: Workflow for Physicochemical Characterization.
Melting Point Determination (Capillary Method)
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Principle : The melting point provides a quick assessment of purity. A pure crystalline solid will melt over a narrow temperature range.[7][8]
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Methodology :
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Ensure the sample of 3-(But-3-en-1-yloxy)aniline is a dry, crystalline solid.
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Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
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Place the tube in a calibrated melting point apparatus.
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Heat rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
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Record the temperature at which the first liquid drop appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
-
Aqueous Solubility (Shake-Flask Method)
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Principle : This method determines the equilibrium concentration of a compound in a saturated aqueous solution, a fundamental parameter for drug formulation and absorption studies.[7][8]
-
Methodology :
-
Add an excess amount of 3-(But-3-en-1-yloxy)aniline to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a sealed, inert vial.
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Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The system must be protected from light if the compound is light-sensitive.
-
Centrifuge the suspension to pellet the excess solid.
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Carefully withdraw a known volume of the clear supernatant.
-
Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), by comparing the response to a standard curve.
-
Octanol-Water Partition Coefficient (LogP)
-
Principle : The shake-flask method directly measures the partitioning of a compound between n-octanol and water, providing a quantitative measure of its lipophilicity.[7][8]
-
Methodology :
-
Pre-saturate n-octanol with water and water with n-octanol.
-
Prepare a stock solution of 3-(But-3-en-1-yloxy)aniline in one of the phases (typically n-octanol).
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Add a known volume of the stock solution to a known volume of the other phase in a separatory funnel.
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Shake the funnel vigorously for a set time (e.g., 1 hour) to allow partitioning to reach equilibrium.
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Centrifuge the mixture to ensure complete phase separation.
-
Determine the concentration of the analyte in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., HPLC-UV).
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Calculate the partition coefficient, P = [Concentration]octanol / [Concentration]water.
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The LogP is the base-10 logarithm of P.
-
pKa Determination (Potentiometric Titration)
-
Principle : This technique measures the pH of a solution of the compound as it is titrated with a strong acid or base. The pKa is the pH at which the compound is 50% ionized.[7]
-
Methodology :
-
Dissolve a precise amount of 3-(But-3-en-1-yloxy)aniline in a suitable solvent (e.g., a methanol/water mixture if aqueous solubility is low).
-
Immerse a calibrated pH electrode into the solution, which is stirred continuously in a thermostatted vessel.
-
To determine the pKa of the basic aniline group, titrate the solution by adding small, precise increments of a standardized strong acid (e.g., 0.1 M HCl).
-
Record the pH after each addition, allowing the system to equilibrate.
-
Plot a titration curve (pH vs. volume of titrant). The pKa is determined from the pH at the half-equivalence point.
-
Synthesis and Reactivity
While a specific synthesis for 3-(But-3-en-1-yloxy)aniline is not detailed in readily available literature, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles. A common approach would be the Williamson ether synthesis.
Caption: Plausible Synthetic Pathway.
This one-step reaction involves the deprotonation of the phenolic hydroxyl group of 3-aminophenol with a mild base (like potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace the bromide from 4-bromo-1-butene. This route is generally high-yielding and avoids the harsh conditions often required for nitration and subsequent reduction. The reactivity of the final product is dictated by its three functional groups, offering multiple handles for further chemical elaboration.
Conclusion
3-(But-3-en-1-yloxy)aniline is a chemical scaffold with considerable potential, defined by its moderate lipophilicity, predicted favorable membrane permeability, and versatile functional groups. The aniline moiety provides a site for amide bond formation, diazotization, or metal-catalyzed cross-coupling reactions. The terminal alkene is a gateway to polymerization and a host of modern synthetic transformations. The protocols and data presented in this guide provide a solid foundation for researchers to confidently incorporate this molecule into their synthetic and drug discovery programs, enabling the development of novel therapeutics and advanced materials.
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